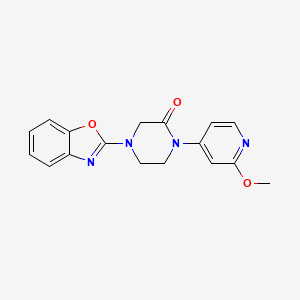

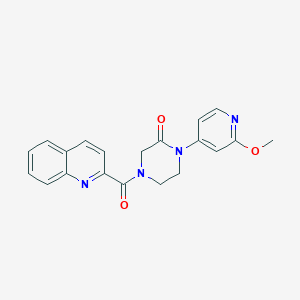

![molecular formula C16H15N3O4 B2974361 N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(4-nitrophenyl)acetamide CAS No. 328556-39-4](/img/structure/B2974361.png)

N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(4-nitrophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(4-nitrophenyl)acetamide, also known as MNAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. MNAA is a derivative of acetanilide and has a molecular weight of 333.34 g/mol. In

Aplicaciones Científicas De Investigación

Catalytic Synthesis and Green Chemistry

A study by Zhang Qun-feng (2008) discussed the catalytic hydrogenation process for synthesizing N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate in the production of azo disperse dyes. This process uses a novel Pd/C catalyst developed for hydrogenation, achieving high activity, selectivity, and stability, with a selectivity of 99.3% (Zhang Qun-feng, 2008).

Pharmacological Research

Research on oxadiazole derivatives, including compounds related to N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(4-nitrophenyl)acetamide, has shown potential pharmacological applications. Ishan I. Panchal et al. (2020) designed and synthesized a series of 1,3,4-oxadiazole derivatives investigated as inhibitors for Collapsin response mediator protein 1 (CRMP 1), showing promise in small lung cancer treatment (Ishan I. Panchal, R. Rajput, Ashish D. Patel, 2020).

Material Science and Corrosion Inhibition

In the field of material science, Schiff bases containing N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(4-nitrophenyl)acetamide and its analogs have been explored for their corrosion inhibiting properties. A study by H. Heydari et al. (2018) compared two Schiff bases as corrosion inhibitors for mild steel in an acidic solution, finding that the presence of electron-donating groups, like O-methyl, enhances inhibition efficiency (H. Heydari, M. Talebian, Zohreh Salarvand, K. Raeissi, M. Bagheri, M. Golozar, 2018).

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, which could potentially be the targets of this compound .

Mode of Action

It is suggested that the compound may interact with its targets, leading to changes in their function . This interaction could potentially involve binding to the active sites of the targets, thereby modulating their activity.

Biochemical Pathways

The compound may affect various biochemical pathways. For instance, it has been suggested that similar compounds can influence the activity of enzymes such as glutathione peroxidase and superoxide dismutase . These enzymes play crucial roles in the body’s antioxidant defense system, suggesting that the compound could potentially have antioxidant effects.

Pharmacokinetics

The physicochemical properties of similar compounds suggest that they could potentially have good drug-like properties .

Result of Action

It has been suggested that similar compounds can have various effects, such as reversing the augmentation of nitric oxide and malondialdehyde, boosting the activity of antioxidant enzymes, and normalizing the levels of biochemical enzymes .

Propiedades

IUPAC Name |

N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(4-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4/c1-23-15-8-4-13(5-9-15)11-17-18-16(20)10-12-2-6-14(7-3-12)19(21)22/h2-9,11H,10H2,1H3,(H,18,20)/b17-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJCGJRDQFKFOX-GZTJUZNOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=N/NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(4-nitrophenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}hexanamide](/img/structure/B2974285.png)

![4-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B2974286.png)

![6-[[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/no-structure.png)

![1,1,1-Trifluoro-3-[4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-1-yl]propan-2-ol](/img/structure/B2974289.png)

![N-[4-(benzyloxy)-3-methoxybenzyl]-2-chloro-N-methylacetamide](/img/structure/B2974290.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carboxamide](/img/structure/B2974292.png)

![N-(2-(6-((pyridin-3-ylmethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2974295.png)

![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2974296.png)

![N-[[4-cyclohexyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2974301.png)